2-肉桂酰基-3-甲基喹喔啉

描述

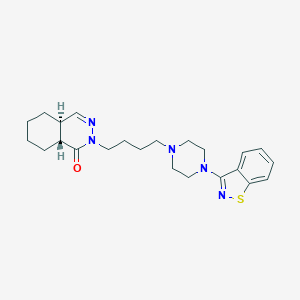

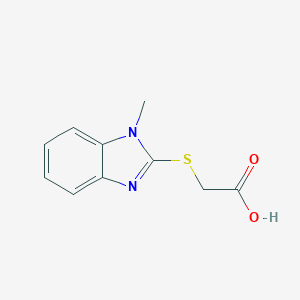

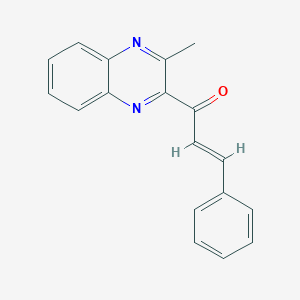

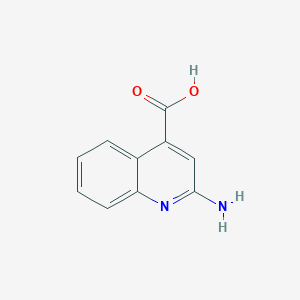

2-Cinnamoyl-3-methylquinoxaline is a chemical compound with the molecular formula C18H14N2O . It is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds .

Synthesis Analysis

The synthesis of quinoxalines, including 2-Cinnamoyl-3-methylquinoxaline, has been extensively studied. A common method involves the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . Other synthetic routes have been developed with a focus on green chemistry and cost-effective methods .Molecular Structure Analysis

The molecular structure of 2-Cinnamoyl-3-methylquinoxaline has been characterized using techniques such as infrared spectroscopy, 1H NMR, 13C NMR, and HRMS . The structure includes a cinnamoyl nucleus, which is a crucial component in many bioactive molecules .Chemical Reactions Analysis

Quinoxalines, including 2-Cinnamoyl-3-methylquinoxaline, are known to undergo a variety of chemical reactions. These reactions have been studied in detail, and include transformations such as acid-catalyzed rearrangement of quinoxalinones .Physical And Chemical Properties Analysis

2-Cinnamoyl-3-methylquinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .科学研究应用

Antimicrobial Activity

2-Cinnamoyl-3-methylquinoxaline: has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of quinoxaline, including this compound, exhibit a broad spectrum of biological activity such as antibacterial, antifungal, and antiviral properties . These properties make it a candidate for developing new drugs to treat infectious diseases.

Anticancer Properties

Quinoxaline derivatives are also being explored for their anticancer activities. The structure of 2-Cinnamoyl-3-methylquinoxaline allows for interaction with various biological targets, potentially inhibiting the growth of cancerous cells . This application is particularly promising in the field of medicinal chemistry.

Synthesis of Biologically Active Compounds

The compound serves as a key intermediate in the synthesis of biologically active molecules. Its structure is versatile for chemical modifications, leading to the creation of new compounds with optimized biological activities . This synthetic utility underscores its importance in drug development.

Green Chemistry Applications

In the context of green chemistry, 2-Cinnamoyl-3-methylquinoxaline is involved in synthetic routes that are environmentally friendly and cost-effective . The compound’s role in such processes highlights its contribution to sustainable practices in chemical research.

Pharmacokinetics Studies

The pharmacokinetics of quinoxaline derivatives, including 2-Cinnamoyl-3-methylquinoxaline , are crucial for understanding their behavior in biological systems. Studies focus on their absorption, distribution, metabolism, and excretion (ADME) to ensure safety and efficacy in potential therapeutic applications .

Veterinary Medicine

There is interest in the use of quinoxaline derivatives in veterinary medicine. 2-Cinnamoyl-3-methylquinoxaline may enhance meat production in livestock and poultry while adhering to food safety standards. However, its toxicological profile necessitates careful evaluation .

作用机制

Target of Action

It’s known that this compound has significant antimicrobial properties .

Mode of Action

The mode of action of 2-Cinnamoyl-3-methylquinoxaline involves inhibiting the synthesis of bacterial DNA . It selectively inhibits the growth and reproduction of pathogenic microorganisms in the digestive tract, without affecting beneficial bacteria such as E. coli and other Gram-positive bacteria . This selective inhibition makes it effective in controlling diseases like piglet diarrhea and avian Pasteurella disease .

Biochemical Pathways

Given its mode of action, it can be inferred that it interferes with the dna synthesis pathway of pathogenic bacteria, thereby inhibiting their growth and reproduction .

Pharmacokinetics

The pharmacokinetics of 2-Cinnamoyl-3-methylquinoxaline reveal that it is rapidly absorbed and eliminated in the body . It is primarily excreted in its original form, resulting in very little residue in the body . This rapid absorption and elimination contribute to its bioavailability.

Result of Action

The result of the action of 2-Cinnamoyl-3-methylquinoxaline is the effective control of diseases like piglet diarrhea and avian Pasteurella disease . By selectively inhibiting the growth and reproduction of pathogenic bacteria in the digestive tract, it helps maintain the balance of intestinal flora, thereby promoting the health and growth of animals .

Action Environment

The action of 2-Cinnamoyl-3-methylquinoxaline can be influenced by environmental factors. For instance, its storage temperature should be between 2-8°C . It is also sensitive to light and can undergo photochemical reactions . Therefore, it should be stored in a sealed, dry environment, away from light .

安全和危害

属性

IUPAC Name |

(E)-1-(3-methylquinoxalin-2-yl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O/c1-13-18(20-16-10-6-5-9-15(16)19-13)17(21)12-11-14-7-3-2-4-8-14/h2-12H,1H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUVOSGDEVWDFA-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1C(=O)C=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC=CC=C2N=C1C(=O)/C=C/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508939 | |

| Record name | (2E)-1-(3-Methylquinoxalin-2-yl)-3-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cinnamoyl-3-methylquinoxaline | |

CAS RN |

80109-63-3 | |

| Record name | (2E)-1-(3-Methylquinoxalin-2-yl)-3-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of synthesizing 1-(3-Methyl-2-quinoxalinyl)-3-phenyl-2-propen-1-one as described in the research?

A: The research paper focuses on a new synthetic route for quinocetone and its deoxy derivatives, including 1-(3-Methyl-2-quinoxalinyl)-3-phenyl-2-propen-1-one. [] This specific compound is not the central focus of the study. The significance lies in developing an efficient and high-yielding method to obtain these compounds, which could be valuable for further research into their potential biological activities and applications.

Q2: How was 1-(3-Methyl-2-quinoxalinyl)-3-phenyl-2-propen-1-one characterized in the study?

A: The researchers confirmed the structure and purity of the synthesized 1-(3-Methyl-2-quinoxalinyl)-3-phenyl-2-propen-1-one using a combination of analytical techniques: []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B129190.png)